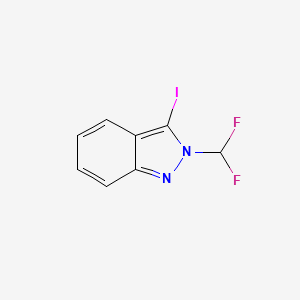

2-(difluoromethyl)-3-iodo-2H-indazole

Description

Significance of Indazole Scaffolds in Synthetic Organic Chemistry

Indazole and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities. researchgate.net The versatility of the indazole scaffold allows it to serve as a crucial building block for compounds with applications as anti-inflammatory, antimicrobial, and antitumor agents. nih.govnih.gov Consequently, the development of novel and efficient synthetic routes to functionalize the indazole core is a major focus for synthetic organic chemists. bldpharm.com The ability to introduce various substituents at different positions on the indazole ring system allows for the fine-tuning of a molecule's physicochemical and pharmacological properties.

Distinctive Features of 2H-Indazole Isomers in Contrast to 1H-Indazoles

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.gov These isomers differ in the position of the substituent on the nitrogen atom of the pyrazole (B372694) ring.

1H-Indazole: The substituent is on the nitrogen atom at position 1. This form is generally the more thermodynamically stable and predominant tautomer. nih.govresearchgate.net

2H-Indazole: The substituent is on the nitrogen atom at position 2.

The tautomeric and isomeric form of an indazole derivative significantly influences its physical, chemical, and biological properties. researchgate.net For instance, the dipole moment of 2H-indazoles is greater than that of their 1H-indazole counterparts. cas.org While many synthetic methods target the more stable 1H-isomers, the selective synthesis of 2H-indazoles is also of great interest as they are found in various biologically active molecules and approved drugs, including Niraparib and Pazopanib. nbuv.gov.ua The synthesis of 2H-indazoles can be challenging and often requires specific strategies to control the regioselectivity of N-substitution. nih.govorganic-chemistry.org

| Property | 1H-Indazole | 2H-Indazole |

| Nitrogen Substitution | Position 1 | Position 2 |

| Relative Stability | More stable, predominant form nih.govresearchgate.net | Less stable form nih.gov |

| Dipole Moment | Lower | Higher cas.org |

Strategic Importance of Fluorine and Iodine Substituents in Heterocyclic Frameworks

The introduction of halogen atoms, particularly fluorine and iodine, into heterocyclic frameworks is a key strategy in modern drug design and organic synthesis.

Fluorine: The incorporation of fluorine atoms or fluorine-containing groups, such as the difluoromethyl (-CHF2) group, can dramatically alter a molecule's properties. nih.gov The high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups. mdpi.com The difluoromethyl group, in particular, is often used as a metabolically stable bioisostere for hydroxyl, thiol, or amine groups. thieme-connect.com Its inclusion can enhance metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov

Iodine: The iodine substituent at the 3-position of the indazole ring is of significant synthetic utility. The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows the 3-iodo-indazole core to serve as a versatile intermediate for introducing a wide array of functional groups, enabling the creation of diverse chemical libraries for further investigation.

Overview of the Research Landscape for 2-(difluoromethyl)-3-iodo-2H-indazole

The existing research literature on this compound primarily documents its formation as a minor isomer during the N-difluoromethylation of 3-iodoindazole. The primary goal of these reported syntheses is often the preparation of the thermodynamically more stable 1-(difluoromethyl)-3-iodo-1H-indazole isomer.

The direct N-difluoromethylation of 3-iodoindazole using reagents like chlorodifluoromethane (B1668795) (Freon-22) invariably produces a mixture of both the N1 and N2 substituted isomers. nih.gov Research has shown that the reaction conditions, including the choice of base and solvent, can influence the ratio of these isomers, but the 1H-indazole derivative is consistently the major product.

One study systematically investigated the N-difluoromethylation of various substituted indazoles and found that for 3-iodoindazole, the reaction yielded a 4:1 ratio of the 1- and 2-difluoromethyl isomers, respectively. nih.gov This highlights a significant challenge in the field: the regioselective synthesis and isolation of the pure 2H-isomer. The separation of these isomers is often a difficult task, which can complicate its accessibility for further study or application. nih.gov

Currently, there is a lack of published research where this compound is the primary target molecule for biological evaluation or as a key building block in more complex syntheses. Its scientific footprint is largely confined to its role as a challenging byproduct in the synthesis of its 1H-counterpart, underscoring an area ripe for the development of more regioselective synthetic methodologies.

| Starting Material | Reagent | Product Ratio (1-isomer : 2-isomer) | Reference |

| 3-Iodoindazole | Chlorodifluoromethane (Freon-22) | 4 : 1 | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C8H5F2IN2 |

|---|---|

Molecular Weight |

294.04 g/mol |

IUPAC Name |

2-(difluoromethyl)-3-iodoindazole |

InChI |

InChI=1S/C8H5F2IN2/c9-8(10)13-7(11)5-3-1-2-4-6(5)12-13/h1-4,8H |

InChI Key |

DOPDWMPRONJPFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(N(N=C2C=C1)C(F)F)I |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 2 Difluoromethyl 3 Iodo 2h Indazole

Palladium-Catalyzed Cross-Coupling Reactions at the C3-Iodine Position

The carbon-iodine bond at the 3-position of the 2-(difluoromethyl)-2H-indazole core is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These transformations are instrumental in the synthesis of a diverse array of 3-substituted indazole derivatives.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of 2-(difluoromethyl)-3-iodo-2H-indazole, this reaction facilitates the introduction of aryl and heteroaryl substituents at the C3-position. The reaction typically involves the palladium-catalyzed coupling of the iodoindazole with a boronic acid or its corresponding ester.

Studies on related 3-iodoindazoles have shown that these reactions can be efficiently carried out under microwave irradiation, which often leads to higher yields and shorter reaction times compared to conventional heating. nih.gov For instance, the coupling of N-Boc protected 3-iodoindazoles with various aryl and heteroaryl boronic acids using a palladium catalyst such as Pd(PPh₃)₄ in the presence of a base like aqueous sodium carbonate in a dioxane/water solvent system has been reported to proceed in high yields. nih.govnih.gov While specific data for the 2-(difluoromethyl) derivative is not extensively detailed in the public domain, a study on N-difluoromethylindazoles has described their functionalization to obtain the corresponding esters of boric acids, which are direct precursors for Suzuki-Miyaura coupling. nuph.edu.ua This suggests that this compound is a viable substrate for such transformations.

Table 1: Representative Suzuki-Miyaura Coupling Reactions on 3-Iodoindazole Systems

| Entry | Aryl/Heteroaryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | >80 | nih.gov |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | >80 | nih.gov |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | >80 | nih.gov |

Note: The data in this table is based on reactions with N-protected 3-iodoindazoles and serves as a representative example of the potential reactivity of this compound.

Sonogashira Coupling Reactions

The Sonogashira coupling reaction provides a direct route to the synthesis of 3-alkynyl-2H-indazoles by coupling this compound with terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org

Research on similar 3-iodoindazoles has demonstrated the feasibility of this transformation. For instance, the coupling of N-protected 3-iodoindoles and indazoles with a variety of terminal alkynes has been achieved under mild conditions, often at room temperature, using catalysts like PdCl₂(PPh₃)₂ and CuI in a solvent mixture such as Et₃N/DMF. thieme-connect.de These reactions have been shown to produce 3-alkynyl indoles and indazoles in good to excellent yields. thieme-connect.de The protection of the indazole nitrogen is often necessary to prevent side reactions at this position. thieme-connect.de

Table 2: Illustrative Sonogashira Coupling Reactions on 3-Iodoindazole Scaffolds

| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | Good to Excellent | thieme-connect.de |

| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | Good to Excellent | thieme-connect.de |

| 3 | 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | Good to Excellent | thieme-connect.de |

Note: This table illustrates the general conditions and expected outcomes for Sonogashira couplings on the 3-iodoindazole core, based on literature for related N-protected analogues.

Negishi Coupling Reactions

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This methodology can be applied to this compound to introduce a variety of alkyl, aryl, and vinyl groups at the C3-position. Organozinc reagents are known for their high functional group tolerance and reactivity.

Other Cross-Coupling Methodologies

Beyond the Suzuki, Sonogashira, and Negishi reactions, the C3-iodine atom of 2-(difluoromethyl)-2H-indazole can participate in a range of other palladium-catalyzed cross-coupling reactions, further expanding its synthetic utility.

Heck Reaction: This reaction would involve the coupling of the iodoindazole with an alkene to form a 3-alkenyl-2-(difluoromethyl)-2H-indazole. The Heck reaction is a powerful tool for the formation of carbon-carbon bonds and is known to be applicable to a wide range of substrates. fu-berlin.de

Stille Reaction: The Stille coupling utilizes an organotin reagent as the coupling partner. This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. wikipedia.orgharvard.edu

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond, enabling the synthesis of 3-amino-2-(difluoromethyl)-2H-indazole derivatives by coupling the iodoindazole with a primary or secondary amine. wikipedia.org

Reactivity of the Difluoromethyl Moiety

The N-difluoromethyl (N-CHF₂) group is an important pharmacophore in medicinal chemistry, often introduced to modulate the physicochemical and biological properties of a molecule. While generally considered to be relatively stable, this group possesses latent reactivity that can be exploited for further molecular diversification.

Potential for Further Functionalization

The presence of two fluorine atoms on the methyl group attached to the indazole nitrogen significantly influences the acidity of the C-H bond. While direct deprotonation and subsequent functionalization of the CHF₂ group can be challenging, its reactivity can be harnessed under specific conditions. A study on N-difluoromethylindazoles has indicated possibilities for their further functionalization, leading to the formation of corresponding amines, and esters of carboxylic and boric acids. nuph.edu.ua The transformation into a boric acid ester, as previously mentioned, opens a direct pathway to Suzuki-Miyaura coupling at the nitrogen-bound functional group, although this is less common than C-I bond functionalization.

Furthermore, the C-H bond of the difluoromethyl group could potentially be a target for radical-based functionalization reactions. For instance, visible-light-promoted reactions have been used for the cyclization of unactivated alkenes with difluoroacetic acid, proceeding through a difluoromethyl radical intermediate. beilstein-journals.org While not a direct functionalization of the existing N-CHF₂ group, this highlights the potential for reactions involving difluoromethyl radicals in the synthesis of complex heterocyclic systems.

Stability and Electronic Influence within the Indazole System

The stability and electronic characteristics of the this compound molecule are intrinsically linked to the arrangement of substituents on the indazole core. The indazole ring system can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. Generally, the 1H-indazole tautomer is considered to be thermodynamically more stable than the 2H-indazole form. nih.govnih.gov This preference is attributed to the benzenoid character of the fused benzene (B151609) ring in the 1H tautomer, as opposed to the quinonoid character in the 2H tautomer.

The presence of the difluoromethyl (-CHF₂) group at the N2 position and the iodo (-I) group at the C3 position significantly modulates the electronic properties of the indazole system. The difluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect reduces the electron density of the pyrazole (B372694) portion of the indazole ring, influencing its reactivity in subsequent chemical transformations. The iodine atom at the C3 position also exerts an electron-withdrawing inductive effect, further decreasing the electron density of the heterocyclic ring. However, its position ortho to the N2 atom and its ability to participate in halogen bonding can influence intermolecular interactions. The successful synthesis and isolation of this compound demonstrate that despite the 2H-tautomer being the less stable form, the N2-substituted product is kinetically accessible and stable enough to be isolated and utilized in further reactions.

Transformations Involving the 2H-Indazole Nitrogen Atoms

Once the difluoromethyl group is installed at the N2 position of the indazole ring, the potential for further functionalization at the nitrogen atoms is significantly altered. The N2 position is now occupied by a stable carbon-nitrogen bond, effectively blocking it from participating in further substitution reactions under typical conditions.

The 2H-indazole core, including in derivatives like this compound, is susceptible to various oxidative transformations that can lead to significant structural changes, including dearomatization and ring-opening.

One notable transformation is the oxidative dearomatization mediated by hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA) or [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA). rsc.orgrsc.orgresearchgate.net In these reactions, the 2H-indazole acts as a nucleophile, attacking another molecule of 2H-indazole that has been activated by the oxidant. This process can lead to the formation of N-1 indazolyl indazolones, where one indazole unit has been dearomatized to an indazolone core. rsc.org In this methodology, PIFA can play a dual role as both an oxidant and a source of carbonyl oxygen. rsc.orgrsc.org

Another significant oxidative pathway is the oxidative ring-opening of the 2H-indazole core. researchgate.netacs.orgacs.org This transformation can be triggered by reagents like imino-λ³-iodanes under metal-free conditions. The reaction proceeds via the cleavage of a C–N bond within the pyrazole ring, leading to the formation of ortho-N-acylsulfonamidated azobenzene (B91143) derivatives. acs.org Electrochemical methods have also been employed for the oxidative ring-opening of 2H-indazoles in the presence of alcohols, yielding ortho-alkoxycarbonylated azobenzenes. researchgate.netresearchgate.net These transformations highlight the potential to leverage the indazole core as a synthon for complex azo compounds by disrupting the heterocyclic ring system under specific oxidative conditions.

The table below summarizes key oxidative transformations applicable to the 2H-indazole core.

| Transformation | Reagent/Condition | Product Type | Reference(s) |

| Oxidative Dearomatization | PIFA | N-1 Indazolyl Indazolones | rsc.org, rsc.org |

| Oxidative Ring-Opening | Imino-λ³-iodane | ortho-N-Acylsulfonamidated Azobenzenes | researchgate.net, acs.org |

| Electrochemical Ring-Opening | Galvanostatic electrolysis, Alcohol | ortho-Alkoxycarbonylated Azobenzenes | researchgate.net, researchgate.net |

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms in Indazole Synthesis

The formation of the 2H-indazole core and the introduction of the difluoromethyl group can proceed through various intermediates and pathways. Experimental and mechanistic studies have shed light on the roles of radical species, nitrenes, and carbenes in these processes, as well as the factors governing regioselectivity.

Radical mechanisms have been identified as key pathways in the synthesis and functionalization of 2H-indazoles. organic-chemistry.orgorganic-chemistry.org For instance, the direct alkoxycarbonylation and fluorination of 2H-indazoles have been shown to proceed through radical intermediates. organic-chemistry.org In the context of forming difluoromethylated indazoles, radical difluoromethylation has emerged as a powerful tool for incorporating the CF2H group into organic molecules under mild conditions. researchgate.netnih.gov

These reactions often involve the generation of a difluoromethyl radical (•CF2H) from a suitable precursor, such as difluoromethyltriphenylphosphonium bromide. nih.gov This radical can then engage in a cascade reaction, for example, by adding to an unactivated alkene, followed by cyclization to form a CF2H-substituted polycyclic imidazole. nih.govacs.org Mechanistic experiments have confirmed the essential role of the difluoromethyl radical pathway in these transformations. nih.govacs.org DFT calculations have also suggested that the CF2H radical can be nucleophilic in nature. researchgate.net

| Reaction Type | Proposed Radical Intermediate | Precursor/Reagent | Significance |

| Direct Alkoxycarbonylation | Carbon-centered radical | Not specified | Metal-free C-3 functionalization of 2H-indazoles. organic-chemistry.org |

| C-3 Fluorination | Fluorine radical | N-Fluorobenzenesulfonimide (NFSI) | Regioselective fluorination in water. organic-chemistry.org |

| Difluoromethylation/Cyclization | Difluoromethyl radical (•CF2H) | Difluoromethyltriphenylphosphonium bromide | Access to CF2H-substituted polycyclic imidazoles. nih.gov |

Nitrene and carbene intermediates are also implicated in the synthesis of the indazole ring system. The Cadogan cyclization, a classic method for 2H-indazole synthesis from nitroaromatics, is widely accepted to proceed through a nitrene intermediate generated by the deoxygenation of the nitro group. nih.gov However, recent studies have provided evidence for competent oxygenated intermediates, suggesting that non-nitrene pathways may also be operative. nih.gov The synthesis of indazoles from the decomposition of l-amino-8-azidonaphthalene involves the direct insertion of a nitrene into an N-H bond. le.ac.uk

Carbene intermediates, on the other hand, are relevant in the functionalization of the indazole core. For example, palladium-catalyzed reactions of fluorinated diazoalkanes with indole (B1671886) heterocycles can lead to the formation of gem-difluoro olefins via a carbene transfer, C-H functionalization, and subsequent β-fluoride elimination. nih.gov While not directly forming the indazole ring, these carbene-mediated reactions highlight a pathway for introducing fluorinated moieties that could be adapted for indazole functionalization.

A significant challenge in the synthesis of compounds like 2-(difluoromethyl)-3-iodo-2H-indazole is controlling the regioselectivity of the N-alkylation, as both N-1 and N-2 positions of the indazole ring are nucleophilic. nih.gov The N-difluoromethylation of substituted indazoles often yields a mixture of 1-(difluoromethyl) and 2-(difluoromethyl) isomers. researchgate.netnuph.edu.ua

Achieving regioselective N-difluoromethylation is crucial, and various strategies have been explored. The outcome of the reaction is influenced by factors such as the substituents on the indazole ring, the choice of base and solvent, and the nature of the difluoromethylating agent. beilstein-journals.org For instance, studies on the N-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate have shown that high N-1 or N-2 selectivity can be achieved by carefully selecting the reaction conditions. nih.gov The use of cesium carbonate is suggested to promote N-1 substitution through a chelation mechanism, while Mitsunobu conditions can favor N-2 substitution. nih.gov The electronic and steric effects of substituents on the indazole ring also play a critical role in directing the regioselectivity of N-alkylation. beilstein-journals.org

| Condition/Reagent | Favored Isomer | Proposed Rationale |

| Cesium Carbonate | N-1 | Chelation of the cation between N-2 and a C-3 substituent. nih.gov |

| Mitsunobu Reaction | N-2 | Non-covalent interactions drive formation of the N-2 product. nih.gov |

| NaH in THF | N-1 | Optimized for a high degree of N-1 regioselectivity. beilstein-journals.org |

| C-7 Electron-withdrawing group | N-2 | Electronic effects favoring N-2 alkylation. beilstein-journals.org |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations have become an indispensable tool for investigating the mechanisms of indazole synthesis and functionalization. These computational methods provide valuable insights into reaction pathways, transition states, and the origins of selectivity, complementing experimental findings.

DFT calculations have been successfully employed to map out the potential energy surfaces of reactions involved in indazole synthesis. nih.govacs.org This allows for the identification of the most likely reaction pathways and the characterization of key transition states. For example, in the copper-mediated formation of 3-keto-2H-indazoles, DFT calculations have elucidated the mechanism involving C-N bond formation and subsequent oxidation steps.

In the context of regioselective N-alkylation of indazoles, DFT has been used to evaluate the mechanisms of both N-1 and N-2 substitution. nih.gov These calculations can help rationalize the observed selectivity by comparing the energies of the transition states leading to the different regioisomers. For instance, DFT studies have supported a concerted nucleophilic substitution mechanism in some N-arylations, where anion coordination influences the energetics of the transition state. acs.org

By calculating the energies of reactants, intermediates, transition states, and products, DFT provides a quantitative understanding of the energetic profiles of reaction pathways. This analysis is crucial for explaining the observed selectivity in indazole synthesis. For example, DFT calculations have been used to rationalize the regioselectivity in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, suggesting that a chelation mechanism for N-1 substitution and non-covalent interactions for N-2 substitution are energetically favorable under different conditions. nih.gov

Furthermore, DFT can be used to analyze the electronic properties of the indazole nucleus, such as partial charges and Fukui indices, to predict the most reactive sites for electrophilic or nucleophilic attack. nih.gov These calculations have been used to support the proposed reaction pathways for regioselective N-alkylation. nih.gov In studies of radical fluorination, quantum chemical calculations have supported the proposed radical mechanism. chim.it

| Computational Method | Application in Indazole Chemistry | Key Insights |

| DFT | Elucidation of reaction mechanisms for N-alkylation. nih.gov | Supported chelation-controlled N-1 substitution and NCI-driven N-2 substitution. nih.gov |

| DFT | Prediction of regioselectivity in C-H functionalization. | Rationalized the dichotomy of reactivity in SNAr reactions of substituted isoxazoles. acs.org |

| DFT | Analysis of radical reaction pathways. | Supported a radical chain mechanism in iodine-assisted C-H functionalization. nih.gov |

Elucidation of Tautomeric Preferences

Computational studies on the tautomeric preferences of indazole and its derivatives consistently indicate that the 1H-tautomer is generally more stable than the 2H-tautomer. researchgate.netnih.govresearchgate.net This preference is largely attributed to greater aromaticity in the 1H form. researchgate.net Theoretical calculations, including Density Functional Theory (DFT) and MP2 methods, have quantified the energy difference between the two tautomers, with the 1H tautomer being more stable by approximately 3.6 kcal/mol in the gas phase. researchgate.net

The presence of substituents on the indazole ring can influence this tautomeric equilibrium. While substitution at the C5 position does not appear to significantly alter the tautomeric state, researchgate.net the nature and position of other groups can play a role. For instance, the stability of the 2H tautomer can be enhanced through the formation of intra- or intermolecular hydrogen bonds. researchgate.netbgu.ac.ilnih.gov Studies have shown that in certain solvents, particularly less polar ones, the 2H tautomer can be stabilized by strong intramolecular hydrogen bonds. researchgate.netbgu.ac.ilnih.gov Furthermore, in solution, the 2H form can be stabilized through the formation of centrosymmetric dimers, which can be more stable than the corresponding dimers of the 1H tautomer. bgu.ac.ilnih.gov

While no specific computational studies on the tautomeric preferences of this compound were found, the presence of the N-difluoromethyl group fixes the tautomeric form as 2H-indazole. Therefore, the typical tautomeric equilibrium between 1H and 2H forms is not a factor for this specific compound.

Experimental Mechanistic Probes and Control Experiments

While specific mechanistic studies for reactions involving this compound are not detailed in the available literature, general mechanistic investigations of indazole synthesis and functionalization provide a framework for understanding its reactivity.

Control experiments and computational studies, such as DFT calculations, are commonly employed to elucidate the mechanisms of reactions involving indazoles. nih.govacs.org For instance, in the synthesis of 2H-indazoles, mechanistic studies have been crucial in distinguishing between different proposed pathways, such as those involving nitrene intermediates versus non-nitrene pathways. nih.govacs.org The isolation of reaction intermediates, like 2H-indazole N-oxides, has provided direct evidence for specific mechanistic routes in reactions like the Cadogan and Davis-Beirut reactions. nih.govacs.org

In the context of functionalization reactions, such as visible light-promoted processes, mechanistic probes are used to determine the nature of the reaction pathway. For example, radical scavenging experiments can indicate whether a reaction proceeds via a radical mechanism. nih.gov DFT calculations are also utilized to support proposed mechanisms, for instance, by modeling transition states and reaction intermediates. nih.govnih.gov These computational approaches can help rationalize observed regioselectivity in reactions like N-alkylation of indazoles. nih.gov

The following table summarizes general mechanistic approaches used in the study of indazole chemistry, which would be applicable to investigations involving this compound.

| Mechanistic Probe/Method | Purpose | Example Application in Indazole Chemistry |

| Isolation of Intermediates | To provide direct evidence for a proposed reaction pathway. | Isolation of 2H-indazole N-oxides in the Cadogan and Davis-Beirut reactions. nih.govacs.org |

| Radical Scavenging Experiments | To determine if a reaction proceeds through a radical mechanism. | Used in visible light-promoted functionalization of indazoles. nih.gov |

| DFT Calculations | To model reaction pathways, transition states, and intermediates, and to rationalize observed selectivity. | Elucidation of mechanisms in iodine-mediated synthesis of 2H-indazoles and regioselective N-alkylation. nih.govnih.gov |

| Kinetic Studies | To understand the rate-determining steps and the influence of reaction parameters. | Investigating the formation of by-products in chlorination reactions, which can be analogous to functionalization side-reactions. rsc.org |

These established experimental and computational techniques form the basis for investigating the reactivity and reaction mechanisms of specific derivatives like this compound.

Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structure Confirmation

The synthesis of N-difluoromethylated indazoles often results in a mixture of the N-1 and N-2 isomers. Distinguishing between these is crucial and can be unequivocally achieved through a combination of one-dimensional and two-dimensional NMR experiments. nuph.edu.ua

Proton NMR (¹H NMR) spectroscopy is a fundamental tool for the initial characterization of 2-(difluoromethyl)-3-iodo-2H-indazole. The spectrum provides key information regarding the protons of the indazole ring system and the proton of the difluoromethyl group. The difluoromethyl proton typically appears as a triplet due to coupling with the two fluorine atoms. The precise chemical shift and coupling constants of the aromatic protons can help in assigning their positions on the benzene (B151609) ring portion of the indazole.

Isomer Differentiation: A notable distinction between the N-1 and N-2 isomers can sometimes be observed in the chemical shift of the proton on the difluoromethyl group. nbuv.gov.ua For instance, in related substituted indazoles, the N-CHF2 proton signal in the minor N-1 isomer can be shifted significantly downfield compared to the major N-2 isomer. nbuv.gov.ua

Table 1: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-CHF₂ | 7.50 - 7.80 | t | JH-F = 60.0 |

Note: The exact chemical shifts for the aromatic protons would be more specifically assigned based on their substitution pattern.

Fluorine-19 NMR (¹⁹F NMR) is highly specific for analyzing the difluoromethyl group. The fluorine atoms in the -CHF₂ group are chemically equivalent and typically appear as a doublet in the ¹⁹F NMR spectrum due to coupling with the single proton of this group. The chemical shift of this signal is characteristic of the difluoromethyl environment. mdpi.com

Table 2: Representative ¹⁹F NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|

For unambiguous structural confirmation and isomer assignment, two-dimensional NMR techniques are indispensable. nuph.edu.ua

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments are crucial for establishing long-range correlations between protons and carbons. In the context of this compound, a key correlation would be observed between the proton of the difluoromethyl group and the carbon atoms of the indazole ring to which the nitrogen is attached. nbuv.gov.ua This helps to definitively place the difluoromethyl group on either the N-1 or N-2 position. For the 2-substituted isomer, a correlation between the CHF₂ proton and the carbon atom at position 3 (C3), which is bonded to the iodine atom, would be expected. nbuv.gov.ua

Selective 1D Nuclear Overhauser Effect Spectroscopy (SELNOESY): SELNOESY experiments provide through-space correlations between protons that are in close proximity. This technique is particularly powerful for differentiating between the N-1 and N-2 isomers of substituted indazoles. nuph.edu.ua For the this compound isomer, irradiation of the proton signal of the difluoromethyl group would be expected to show a Nuclear Overhauser Effect (NOE) with the proton at the 7-position (H-7) of the indazole ring, confirming the N-2 substitution. nbuv.gov.ua Conversely, for the N-1 isomer, an NOE would be expected between the CHF₂ proton and the proton at the 3-position (if present) or other nearby protons.

The combined application of these advanced NMR techniques provides a robust and detailed characterization of this compound, enabling conclusive structural elucidation and differentiation from its N-1 isomer. nuph.edu.uanbuv.gov.ua

Synthetic Utility in the Context of Compound Libraries and Chemical Method Development

Role as a Key Building Block in Synthetic Organic Chemistry

The 2-(difluoromethyl)-3-iodo-2H-indazole molecule is primed to serve as a fundamental building block for the construction of more complex molecular architectures. The presence of the C3-iodo substituent is particularly important, as the carbon-iodine bond is a versatile handle for numerous transition-metal-catalyzed cross-coupling reactions. chim.it This allows for the straightforward introduction of a wide array of functional groups at a key position of the indazole scaffold, which is a recognized "privileged structure" in medicinal chemistry. nih.gov

The reactivity of the C-I bond enables participation in a variety of coupling reactions, including but not limited to:

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters to form C-C bonds. researchgate.netmdpi.com

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties. mdpi.com

Heck Coupling: Reaction with alkenes to form new C-C bonds.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Stille Coupling: Reaction with organostannanes.

These reactions provide access to a vast chemical space from a single, advanced intermediate. The difluoromethyl group at the N2 position is generally stable under these coupling conditions and imparts unique electronic and steric properties to the molecule, influencing both reactivity and the physiological properties of the resulting derivatives. nih.gov The ability to selectively functionalize the C3 position makes this compound a highly valuable and strategic component in multi-step synthetic campaigns aimed at producing novel bioactive compounds.

| Reaction Type | Coupling Partner | Catalyst/Conditions (Typical) | Resulting C3-Substituent |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Aryl |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynyl |

| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂, Ligand (e.g., P(o-tol)₃), Base | Alkenyl |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | Amino |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Alkyl/Aryl |

Scaffold for Diversity-Oriented Synthesis and Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to generate collections of structurally diverse small molecules that cover a broad area of chemical space. cam.ac.ukfrontiersin.org The goal of DOS is to facilitate the discovery of novel biological activities without a preconceived target. cam.ac.ukresearchgate.net The this compound scaffold is exceptionally well-suited for such an approach.

Starting from this single precursor, a large and diverse library of compounds can be generated by systematically varying the coupling partner in transition-metal-catalyzed reactions. researchgate.net By employing a range of commercially available or readily synthesized boronic acids, alkynes, alkenes, and amines, chemists can rapidly produce a multitude of C3-functionalized 2-(difluoromethyl)-2H-indazoles. This parallel synthesis approach allows for the exploration of structure-activity relationships (SAR) by modifying the steric and electronic properties at the C3 position while maintaining the core indazole and N-difluoromethyl moieties. The resulting compound libraries can then be screened in high-throughput assays to identify hits for various biological targets. researchgate.netmdpi.com

| Entry | Boronic Acid Coupling Partner | Hypothetical Product Structure |

|---|---|---|

| 1 | Phenylboronic acid | 2-(difluoromethyl)-3-phenyl-2H-indazole |

| 2 | 4-Methoxyphenylboronic acid | 2-(difluoromethyl)-3-(4-methoxyphenyl)-2H-indazole |

| 3 | Thiophene-2-boronic acid | 2-(difluoromethyl)-3-(thiophen-2-yl)-2H-indazole |

| 4 | Pyridine-3-boronic acid | 3-(2-(difluoromethyl)-2H-indazol-3-yl)pyridine |

| 5 | Vinylboronic acid pinacol (B44631) ester | 2-(difluoromethyl)-3-vinyl-2H-indazole |

Precursor for Advanced Fluorinated and Iodinated Chemical Probes

Chemical probes are essential tools for studying biological systems. The structure of this compound makes it an excellent starting point for the design and synthesis of specialized probes.

The difluoromethyl group is a bioisostere of hydroxyl, thiol, or amide groups and can enhance metabolic stability and membrane permeability, making it a desirable feature in molecules designed for biological investigation. nih.gov

Furthermore, the iodine atom serves a dual purpose. Firstly, it can be directly replaced with a radioisotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) to create radiolabeled ligands for use in diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET), as well as in radiotherapy. nih.gov Modern methods for radioiodination are continually being developed to allow for the efficient incorporation of these isotopes into complex molecules under mild conditions. nih.gov Secondly, the iodo group can act as a synthetic handle to attach other reporter groups, such as fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels, through the cross-coupling reactions mentioned previously. This versatility allows for the generation of a wide range of chemical probes to investigate the function, localization, and interactions of biological targets.

Contribution to the Development of New Synthetic Methodologies

The development of novel synthetic methods is crucial for advancing the fields of chemistry and drug discovery. nih.gov Substrates with unique electronic properties are often used to test the robustness and scope of new catalytic systems. This compound, with its electron-withdrawing difluoromethyl group on the indazole nitrogen, presents a distinct electronic profile compared to N-alkyl or N-aryl indazoles.

This compound can serve as a benchmark substrate for the development and optimization of new cross-coupling protocols. ucc.ie For instance, researchers might use it to:

Test the efficacy of new ligands or catalyst systems for challenging coupling reactions.

Develop reactions that proceed under milder conditions (e.g., lower temperatures, greener solvents). nih.gov

Explore novel reaction pathways, such as photocatalyzed or electrochemically-driven transformations. chim.itnih.gov

By demonstrating the successful application of a new methodology on a functionalized and electronically distinct substrate like this compound, chemists can establish the broad applicability and utility of their new methods for the synthesis of medicinally relevant compounds. researchgate.net The insights gained from such studies contribute to the broader toolkit available to synthetic chemists, enabling the more efficient construction of future drug candidates and molecular probes.

Conclusion and Future Research Directions

Summary of Current Achievements in the Chemistry of 2-(difluoromethyl)-3-iodo-2H-indazole

The synthesis of the 2-(difluoromethyl)-2H-indazole core structure has been successfully achieved, representing a key milestone in the exploration of this compound class. A notable synthetic advancement involves the direct N-difluoromethylation of substituted indazoles. nbuv.gov.ua This method typically employs a source of difluorocarbene, such as chlorodifluoromethane (B1668795) (Freon 22), in the presence of a base like potassium hydroxide (B78521). nbuv.gov.ua The reaction proceeds to yield a mixture of 1-difluoromethyl and 2-difluoromethyl isomers, which necessitates chromatographic separation to isolate the desired 2H-indazole product. nbuv.gov.ua

The presence of the iodo group at the C3 position is particularly significant. The C3-halogenation, especially iodination, of the indazole ring is a well-established and efficient process, creating a crucial precursor for further molecular elaboration. chim.it 3-Iodoindazoles are recognized as highly valuable intermediates, primarily due to their ability to participate in a wide array of metal-catalyzed cross-coupling reactions. chim.it The successful synthesis of the parent compound, this compound, therefore provides a bifunctional building block, combining the desirable physicochemical properties of the difluoromethyl group with the synthetic versatility of the C3-iodo substituent.

Challenges and Opportunities in Targeted Synthesis and Functionalization

Despite foundational successes, significant challenges remain, which in turn create opportunities for innovation in synthetic methodology.

Cross-Coupling and Functionalization: The C3-iodo group is poised for exploitation in cross-coupling chemistry. A key opportunity involves the systematic investigation of various coupling reactions—such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations—to append a diverse range of substituents at this position. This would enable the rapid construction of a chemical library based on the 2-(difluoromethyl)-2H-indazole scaffold for screening purposes. A challenge in this area is to ensure that the reaction conditions required for these transformations are compatible with the N-difluoromethyl group, which could be sensitive to certain reagents or high temperatures.

Late-Stage C-H Functionalization: Beyond the C3 position, the direct functionalization of other C-H bonds on the indazole's benzene (B151609) ring presents a frontier of opportunity. Modern techniques, often involving visible-light photoredox catalysis, have been successfully applied to the C-H functionalization of other 2H-indazoles. frontiersin.orgfrontiersin.org Adapting these methods to this compound could provide access to novel derivatives that are otherwise difficult to synthesize, although the challenge will be achieving site-selectivity in the presence of the existing iodo and difluoromethyl groups.

| Challenge | Opportunity |

| Lack of regioselectivity in N-difluoromethylation, leading to isomeric mixtures. | Development of N2-selective difluoromethylation methods using novel catalysts or directing groups. |

| Potential incompatibility of the N-CHF2 group with harsh cross-coupling conditions. | Systematic exploration of modern, mild cross-coupling reactions (e.g., Suzuki, Sonogashira) at the C3-iodo position. |

| Difficulty in functionalizing other positions on the indazole ring. | Application of late-stage C-H functionalization techniques (e.g., photoredox catalysis) to introduce substituents at C4-C7. |

Prospective Areas for Mechanistic Research

A deeper understanding of the underlying reaction mechanisms is crucial for overcoming existing challenges and rationally designing improved synthetic protocols.

Mechanism of N-Difluoromethylation: The reaction of indazole with a difluorocarbene source is presumed to be the key step in the formation of the N-CHF2 bond. Detailed mechanistic studies, combining experimental approaches (e.g., kinetic analysis, intermediate trapping) and computational modeling (e.g., Density Functional Theory), could elucidate the precise pathway. Such research could reveal the factors governing the N1/N2 selectivity, paving the way for more controlled and efficient syntheses.

Radical-Mediated Functionalization Pathways: Many contemporary C-H functionalization reactions on heterocyclic systems proceed through radical intermediates. beilstein-journals.org It is of significant interest to investigate the behavior of this compound under radical-forming conditions. Mechanistic studies could explore how the electron-withdrawing nature of the difluoromethyl group and the presence of the iodo atom influence the stability of potential radical intermediates and the regiochemical outcome of subsequent reactions. This knowledge is essential for developing new C-H functionalization strategies for this specific molecule.

Electronic Properties and Reactivity: Computational studies are needed to map the electronic landscape of the molecule. Understanding the molecular orbital distributions (HOMO/LUMO), electrostatic potential, and bond-dissociation energies will provide valuable insights into its reactivity. This information can predict the most likely sites for electrophilic, nucleophilic, and radical attack, thereby guiding future synthetic efforts.

Potential for Broader Application as a Synthetic Synthon

The unique combination of structural features in this compound positions it as a highly valuable and versatile building block, or "synthon," for constructing more complex molecules.

Medicinal Chemistry: The difluoromethyl group is a well-regarded bioisostere of hydroxyl, thiol, and other polar functional groups, often enhancing metabolic stability and membrane permeability. researchgate.net The 2H-indazole core is itself a "privileged scaffold," present in numerous approved drugs, including the anticancer agent Pazopanib. frontiersin.org The combination of these two motifs with a reactive C3-iodo handle makes the compound an exceptionally promising starting material for the synthesis of novel therapeutic agents. Its derivatives could be explored as kinase inhibitors, antivirals, or anti-inflammatory agents.

Agrochemicals: The principles that make fluorinated heterocycles valuable in pharmaceuticals also apply to agrochemistry. researchgate.net The compound could serve as a key intermediate in the development of new fungicides, herbicides, or insecticides, where the difluoromethyl group can contribute to enhanced efficacy and favorable physicochemical properties.

Materials Science: While less explored, nitrogen-rich heterocycles are finding applications in materials science, for instance, as components of organic light-emitting diodes (OLEDs) or as ligands in coordination chemistry. The electronic properties conferred by the difluoromethyl and iodo substituents could be harnessed to create novel materials with tailored photophysical or electronic characteristics. The ability to diversify the structure via the iodo group allows for systematic tuning of these properties.

Q & A

Q. How do tautomeric forms (1H vs. 2H-indazole) affect pharmacological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.